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Compound of Interest

Compound Name:
6-Bromo-5-methylpyridine-2-

carbonitrile

Cat. No.: B1288985 Get Quote

In-Depth Technical Guide: 6-Bromo-5-
methylpyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical

properties of 6-Bromo-5-methylpyridine-2-carbonitrile, a key heterocyclic building block in

organic synthesis and medicinal chemistry. This document summarizes available data on its

properties, provides a generalized synthetic approach, and outlines standard experimental

protocols for its characterization.

Chemical Identity and Physical Properties
6-Bromo-5-methylpyridine-2-carbonitrile, also known as 6-bromo-5-methylpicolinonitrile, is a

substituted pyridine derivative with the chemical formula C₇H₅BrN₂.[1] Its structure features a

pyridine ring substituted with a bromo group at the 6-position, a methyl group at the 5-position,

and a nitrile group at the 2-position.

Table 1: Physical and Chemical Properties of 6-Bromo-5-methylpyridine-2-carbonitrile
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Property Value Source(s)

Molecular Formula C₇H₅BrN₂ [1]

Molecular Weight 197.03 g/mol [1][2]

CAS Number 450844-27-6 [1]

IUPAC Name
6-bromo-5-methylpyridine-2-

carbonitrile

Synonyms

6-Bromo-5-

methylpicolinonitrile, 2-Bromo-

6-cyano-3-methylpyridine

[1]

Appearance Solid (physical form)

Boiling Point 303.9 ± 37.0 °C at 760 mmHg [3]

Density 1.6 ± 0.1 g/cm³ [3]

Flash Point 137.6 ± 26.5 °C [3]

Refractive Index 1.594 [3]

Storage Temperature
Inert atmosphere, room

temperature

Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 6-Bromo-5-
methylpyridine-2-carbonitrile is not readily available in published literature, its structure

suggests that it can be synthesized through multi-step sequences involving the construction

and functionalization of the pyridine ring. A plausible synthetic strategy is outlined below.

Generalized Synthetic Workflow
The synthesis of 6-Bromo-5-methylpyridine-2-carbonitrile can be envisioned through a

multi-step process, likely starting from a pre-functionalized pyridine or by constructing the

pyridine ring itself. One potential approach involves the Sandmeyer reaction of an amino-

substituted precursor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

http://www.chemcd.com/product/VCCD00999945.html
http://www.chemcd.com/product/VCCD00999945.html
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-6-methylpyridine-2-carbonitrile
http://www.chemcd.com/product/VCCD00999945.html
http://www.chemcd.com/product/VCCD00999945.html
https://www.echemi.com/produce/pr2407233583-450844-27-6-6-bromo-5-methylpyridine-2-carbonitrile.html
https://www.echemi.com/produce/pr2407233583-450844-27-6-6-bromo-5-methylpyridine-2-carbonitrile.html
https://www.echemi.com/produce/pr2407233583-450844-27-6-6-bromo-5-methylpyridine-2-carbonitrile.html
https://www.echemi.com/produce/pr2407233583-450844-27-6-6-bromo-5-methylpyridine-2-carbonitrile.html
https://www.benchchem.com/product/b1288985?utm_src=pdf-body
https://www.benchchem.com/product/b1288985?utm_src=pdf-body
https://www.benchchem.com/product/b1288985?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1288985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthetic Pathway

2-Amino-5-methylpyridine

Bromination

 Br₂/Solvent

2-Amino-6-bromo-5-methylpyridine

Diazotization

 NaNO₂/HBr

Diazonium Salt

Sandmeyer Reaction (CuCN)

6-Bromo-5-methylpyridine-2-carbonitrile

Click to download full resolution via product page

Caption: Plausible synthetic workflow for 6-Bromo-5-methylpyridine-2-carbonitrile.

Reactivity
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The chemical reactivity of 6-Bromo-5-methylpyridine-2-carbonitrile is dictated by its

functional groups:

Bromine Atom: The bromine atom at the 6-position is susceptible to nucleophilic aromatic

substitution and can participate in various palladium-catalyzed cross-coupling reactions (e.g.,

Suzuki, Stille, Heck, Buchwald-Hartwig) to introduce diverse substituents.

Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced

to an amine, or converted to a tetrazole ring, offering a handle for further molecular

elaboration.

Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring

itself can undergo electrophilic substitution, although the electron-withdrawing nature of the

nitrile and bromo groups makes it less reactive than unsubstituted pyridine.

Experimental Protocols for Characterization
Accurate characterization is crucial for confirming the identity and purity of 6-Bromo-5-
methylpyridine-2-carbonitrile. Standard spectroscopic techniques are employed for this

purpose. Although specific spectral data for this compound is not widely published, generalized

experimental protocols are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

Weigh approximately 5-10 mg of the sample.

Dissolve the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃,

DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:
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¹H NMR: Acquire the proton spectrum using a standard pulse sequence. The expected

spectrum would show signals for the two aromatic protons on the pyridine ring and the

methyl protons. The chemical shifts and coupling patterns would be indicative of their

positions relative to the substituents.

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. The

spectrum would show seven distinct signals corresponding to the seven carbon atoms in the

molecule.

NMR Analysis Workflow

Sample of 6-Bromo-5-methylpyridine-2-carbonitrile

Dissolve in Deuterated Solvent

Acquire ¹H NMR Spectrum Acquire ¹³C NMR Spectrum

Process Data (FT, Phasing, Baseline Correction)

Structure Elucidation

Click to download full resolution via product page

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the presence of key functional groups.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

Thoroughly mix 1-2 mg of the solid sample with approximately 100-200 mg of dry,

spectroscopic grade potassium bromide (KBr).

Grind the mixture to a fine powder.

Press the powder in a die under high pressure to form a transparent pellet.

Data Acquisition:

Record a background spectrum of the empty sample holder.

Place the KBr pellet in the sample holder and record the sample spectrum, typically in the

range of 4000-400 cm⁻¹.

Characteristic peaks would be expected for the C≡N stretch (around 2230 cm⁻¹), C-H

stretching and bending vibrations of the aromatic ring and methyl group, and C-Br stretching

vibrations.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Instrumentation: A mass spectrometer, for example, with an electrospray ionization (ESI) or

electron ionization (EI) source.

Sample Preparation:

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

Infuse the solution directly into the ion source or inject it via a liquid chromatography system.

Data Acquisition:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1288985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquire the mass spectrum in a positive or negative ion mode.

The molecular ion peak ([M+H]⁺ or [M]⁺˙) should be observed at m/z corresponding to the

molecular weight of the compound (197.03 for the monoisotopic mass). The isotopic pattern

of the molecular ion, showing two peaks of roughly equal intensity separated by 2 m/z units,

would be characteristic of the presence of a single bromine atom.

Biological and Pharmacological Relevance
Currently, there is no specific information available in the public domain regarding the biological

activities or signaling pathways associated with 6-Bromo-5-methylpyridine-2-carbonitrile.

However, the pyridine-5-carbonitrile scaffold is present in a number of biologically active

molecules. For instance, various derivatives have been investigated as potential anti-

proliferative agents and kinase inhibitors.[4] The unique substitution pattern of 6-Bromo-5-
methylpyridine-2-carbonitrile makes it an attractive starting material for the synthesis of

novel compounds for biological screening in drug discovery programs.

Safety and Handling
While a comprehensive safety data sheet for this specific compound is not widely available,

related bromo- and cyano-substituted pyridines are generally considered harmful if swallowed,

in contact with skin, or if inhaled, and can cause skin and eye irritation.[2] Therefore,

appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat, should be worn when handling this compound. All manipulations should be carried out in

a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and should not be used

as a substitute for a comprehensive safety data sheet (SDS). Researchers should consult the

SDS from the supplier before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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